Profenofos D3

Description

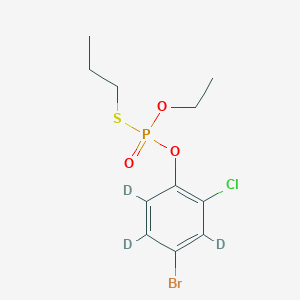

Structure

3D Structure

Properties

Molecular Formula |

C11H15BrClO3PS |

|---|---|

Molecular Weight |

376.65 g/mol |

IUPAC Name |

1-bromo-3-chloro-2,5,6-trideuterio-4-[ethoxy(propylsulfanyl)phosphoryl]oxybenzene |

InChI |

InChI=1S/C11H15BrClO3PS/c1-3-7-18-17(14,15-4-2)16-11-6-5-9(12)8-10(11)13/h5-6,8H,3-4,7H2,1-2H3/i5D,6D,8D |

InChI Key |

QYMMJNLHFKGANY-QRHWFVISSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1OP(=O)(OCC)SCCC)Cl)[2H])Br)[2H] |

Canonical SMILES |

CCCSP(=O)(OCC)OC1=C(C=C(C=C1)Br)Cl |

Origin of Product |

United States |

Advanced Analytical Methodologies Employing Profenofos D3 As an Internal Standard

Mass Spectrometry (MS) Based Quantitative Analysis of Profenofos

Mass spectrometry, coupled with chromatographic separation, is the premier technique for the sensitive and selective detection of pesticide residues. The use of Profenofos D3 as an internal standard is integral to achieving reliable quantification in these advanced methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development and Validation

LC-MS/MS is a powerful tool for analyzing thermally labile and polar compounds like Profenofos. In this method, this compound is added to the sample at the beginning of the analytical process. It co-elutes with the non-labeled Profenofos from the liquid chromatography column and is detected simultaneously by the mass spectrometer. By comparing the signal intensity of the analyte to that of the known concentration of the internal standard, precise quantification is achieved, correcting for any losses during sample preparation or variations in instrument response.

Method development involves optimizing several parameters to ensure sensitivity and selectivity. cabidigitallibrary.orgarccjournals.comresearchgate.net This includes selecting the appropriate ionization mode, typically positive electrospray ionization (ESI+), and identifying the most abundant and stable precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. cabidigitallibrary.orgarccjournals.comresearchgate.net For Profenofos, a common precursor ion is m/z 374.95, which fragments into product ions like m/z 304.90 for quantification and m/z 346.95 for confirmation. cabidigitallibrary.orgarccjournals.comresearchgate.net The corresponding ions for this compound would be monitored in a separate channel.

Validation of the method is performed according to international guidelines, such as SANTE, to assess linearity, accuracy (recovery), precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ). mdpi.com Studies have demonstrated excellent recovery rates, typically between 88% and 102%, with relative standard deviations (RSD) below 5% when using robust methods. cabidigitallibrary.orgarccjournals.com

Table 1: Typical LC-MS/MS Parameters for Profenofos Analysis

| Parameter | Typical Value/Condition | Reference |

|---|---|---|

| Instrument | Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer | cabidigitallibrary.orgarccjournals.com |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | cabidigitallibrary.orgarccjournals.comresearchgate.net |

| Mobile Phase A | Ammonium formate (5 mM) and formic acid (0.01%) in water/methanol | cabidigitallibrary.org |

| Mobile Phase B | Ammonium formate (5 mM) and formic acid (0.01%) in methanol | cabidigitallibrary.org |

| Column | C18 reverse-phase column | nih.gov |

| Profenofos MRM Transition (Quant/Qual) | m/z 374.95 -> 304.90 / 374.95 -> 346.95 | cabidigitallibrary.orgarccjournals.comresearchgate.net |

| Limit of Quantification (LOQ) | 0.005 - 0.06 mg/kg | cabidigitallibrary.orgarccjournals.comnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Isotopic Dilution Analysis

For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used analytical technique. nih.govresearchgate.net Isotopic dilution analysis using this compound is highly effective in GC-MS. The internal standard is introduced into the sample prior to extraction and analysis. Since this compound has virtually the same retention time as the native compound but a different mass, the mass spectrometer can differentiate them, allowing the ratio of their peak areas to be used for accurate quantification. researchgate.net This approach effectively nullifies the impact of matrix effects and variations in injection volume.

GC-MS methods for Profenofos typically use a capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., OV-101 or similar). nih.gov The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific ions characteristic of Profenofos and this compound. Studies have shown that GC-MS analysis is less susceptible to interfering compounds than GC with other detectors like ECD. researchgate.net

Table 2: Typical GC-MS Parameters for Profenofos Analysis

| Parameter | Typical Value/Condition | Reference |

|---|---|---|

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer | researchgate.net |

| Column | Capillary column (e.g., 5% OV-101) | nih.gov |

| Carrier Gas | Helium or Nitrogen | uoi.grplantarchives.org |

| Injection Mode | Splitless | uoi.gr |

| Detector | Mass Spectrometer (SIM mode) or Flame Photometric Detector (FPD) | nih.gov |

| Retention Time | Dependent on column and temperature program (e.g., 3.4 min) | plantarchives.org |

Sample Preparation and Extraction Techniques for Complex Matrices

Effective sample preparation is crucial to isolate Profenofos from complex sample matrices like soil, water, and food products, and to minimize interferences. The addition of this compound at the initial stage of these procedures is key to correcting for analyte recovery losses.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Methodology

The QuEChERS method has become the standard for pesticide residue analysis in a wide array of food matrices due to its simplicity, speed, and effectiveness. nih.govsigmaaldrich.com The procedure involves two main steps where an internal standard like this compound is essential for ensuring accuracy.

Extraction: The sample is first homogenized and then undergoes a solvent extraction with acetonitrile. cabidigitallibrary.orgnih.gov this compound is added at this stage. Subsequently, partitioning salts (commonly magnesium sulfate and sodium chloride) are added to induce phase separation and drive the pesticides into the organic layer. sigmaaldrich.com

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a tube containing a sorbent mixture for cleanup. sigmaaldrich.com This mixture typically includes primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove fats. sigmaaldrich.com After vortexing and centrifugation, the final extract is ready for LC-MS/MS or GC-MS analysis.

The QuEChERS approach has been successfully validated for Profenofos analysis in matrices like pigeonpea and rice, yielding high recovery rates and good precision. cabidigitallibrary.orgnih.gov

Solid Phase Extraction (SPE) and Microextraction (SPME) Applications

Solid Phase Extraction (SPE) is a selective sample preparation technique used to isolate and concentrate analytes from a liquid sample. nih.gov For Profenofos analysis, a sample to which this compound has been added is passed through an SPE cartridge containing a solid sorbent (e.g., C18, polymeric sorbents). nih.govntk-kemi.com Interferences are washed away, and the analyte is then eluted with a small volume of an organic solvent. This technique is effective for cleaning up extracts and concentrating the analyte, thereby improving detection limits. researchgate.net

Solid Phase Microextraction (SPME) is a solvent-free alternative that integrates sampling, extraction, and concentration into a single step. uoi.grmdpi.com A fiber coated with an extracting phase (e.g., polydimethylsiloxane, PDMS) is exposed to the sample or its headspace. uoi.gr Analytes, including Profenofos and the co-present this compound, partition onto the fiber, which is then transferred to the injector of a GC for thermal desorption and analysis. uoi.gr SPME is particularly useful for analyzing residues in aqueous samples like fruit juices and water. uoi.grnih.gov

Quality Assurance and Quality Control (QA/QC) Protocols in Profenofos Residue Analysis

Robust Quality Assurance/Quality Control (QA/QC) procedures are essential to ensure the reliability and validity of analytical data for pesticide residues. eurl-pesticides.eueurl-pesticides.eunih.gov The use of an isotopically labeled internal standard such as this compound is a fundamental component of a stringent QA/QC program.

Key QA/QC protocols include:

Method Validation: The analytical method must be thoroughly validated to demonstrate its fitness for purpose. This involves assessing linearity, selectivity, accuracy (recovery), precision, LOD, and LOQ. mdpi.com Recovery should typically fall within the 70-120% range with an RSD of ≤20%. sigmaaldrich.com

Use of Certified Reference Materials (CRMs): CRMs, such as a certified solution of this compound, are used for calibration and for spiking control samples to verify the accuracy of the method. taylorfrancis.comcrmlabstandard.com

Analysis of Blanks: Procedural blanks and matrix blanks are analyzed with each batch of samples to check for contamination and interferences. The signal in a blank should not be higher than 30% of the limit of quantification. eurl-pesticides.eu

Recovery Checks: Spiked samples (quality control samples) are analyzed within each batch to monitor the method's performance. The recovery of the analyte, corrected by the internal standard, must be within established limits.

Internal Standard Monitoring: The response of this compound is monitored in every sample. A significant deviation in its signal may indicate a problem with the extraction or injection for that specific sample.

By incorporating this compound, laboratories can effectively compensate for matrix effects and procedural variations, thereby ensuring that the reported concentrations of Profenofos are accurate and defensible. nih.govtaylorfrancis.com

Environmental Fate and Transformation Research of Profenofos

Degradation Pathways and Kinetics in Environmental Compartments

Profenofos is subject to degradation via hydrolysis, photolysis, and microbial biodegradation, with varying rates and mechanisms depending on the environmental compartment and conditions.

Hydrolysis is identified as the primary route of profenofos dissipation in aquatic and soil environments epa.govepa.govepa.govepa.gov. The rate of hydrolytic degradation is significantly influenced by pH, with profenofos exhibiting greater instability under alkaline conditions compared to neutral or slightly acidic conditions nih.govregulations.goveuropa.euwaterquality.gov.au.

pH Dependence: Profenofos is relatively stable under neutral and slightly acidic conditions but degrades rapidly in alkaline environments regulations.gov. Studies have quantified these differences through half-life measurements at various pH levels.

Major Degradates: The primary products of profenofos hydrolysis are 4-bromo-2-chlorophenol (B165030) and O-ethyl-S-propyl phosphorthioate epa.govepa.govepa.gov.

Table 4.1.1: Hydrolytic Half-lives of Profenofos at Different pH Values

| pH | Half-life (days) | Conditions/Notes | Source(s) |

| 5 | 104-108 | Water, 20°C (calculated) | epa.govepa.govepa.govnih.gov |

| 7 | 24-62 | Water, 20°C (calculated) | epa.govepa.govepa.govnih.gov |

| 7 | 14.6 | Water, 20°C (calculated) | regulations.gov |

| 7.8 | 2 | Alkaline soil, aerobic conditions | epa.govepa.govnih.govregulations.gov |

| 7.8 | 3 | Alkaline soil, anaerobic conditions | epa.govepa.govnih.govregulations.gov |

| 9 | 0.33 (7-8 hours) | Water, 20°C (calculated) | epa.govepa.govepa.govnih.gov |

| 9 | 0.25 (5.7 hours) | Water, 20°C (calculated) | regulations.gov |

Note: Some sources provide calculated or estimated half-lives which may differ slightly from experimental findings.

While hydrolysis is a major degradation pathway, photolysis also contributes to profenofos transformation, though it is generally considered less significant than hydrolysis in many environmental scenarios epa.govepa.govepa.gov.

Photolysis Rate: Profenofos exhibits minimal overlap with the solar spectrum, suggesting limited direct photolysis. However, studies have reported half-lives ranging from 1.7–7.0 hours under artificial light and 90 hours under sunlight, indicating that photodegradation can occur mdpi.comresearchgate.net.

Reactive Species: The photolytic transformation of profenofos involves reactive species such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), with hydroxyl radicals being a key contributor mdpi.comresearchgate.netresearchgate.net. Certain compounds, like myricetin, can inhibit this process by scavenging these radicals mdpi.comresearchgate.netresearchgate.net.

Catalyzed Photodegradation: Research has shown that profenofos can be photodegraded more effectively in the presence of catalysts like silver-platinum-doped zeolite, with up to 73% degradation observed within 60 minutes under specific conditions researchgate.net.

Microbial biodegradation plays a crucial role in the dissipation of profenofos in soil, particularly under aerobic conditions epa.govnih.goveuropa.eu.

Degradation Rates: Profenofos shows rapid degradation in soil. The mean aerobic soil half-life (DT50) is reported to be approximately 8.1 days, with values ranging from 5.82 to 11.6 days across different soil types europa.eu. In alkaline soils (pH 7.8), the aerobic half-life can be as short as 2 days epa.govepa.govnih.govregulations.gov. Under anaerobic conditions, degradation is even faster, with half-lives around 3 days in alkaline soils epa.govepa.govnih.govregulations.gov and 2.9 days in sandy loam soil europa.eu.

Degrading Organisms: A variety of microorganisms have been identified as capable of degrading profenofos. These include species from the genera Pseudomonas (e.g., P. putida, P. plecoglossicida, P. aeruginosa), Acinetobacter (e.g., A. ursingii), Sphingomonas (e.g., S. paucimobilis), and Bacillus (e.g., B. subtilis) researchgate.netacs.orgnih.gov. These bacteria can utilize profenofos as a carbon source, contributing to its removal from the environment nih.gov.

Metabolic Pathways: The significant pathways for profenofos breakdown in soil involve conversion to carbon dioxide (52.4–74.8%) and the formation of bound residues (22.4–41.1%) europa.eu. The primary identified degradate is 4-bromo-2-chlorophenol epa.govepa.govepa.govacs.orgfao.org.

Table 4.1.3: Microbial Biodegradation Half-lives of Profenofos

| Matrix | Conditions | Half-life (days) | Notes | Source(s) |

| Soil | Aerobic (mean) | 8.1 | OECD 307 guideline, 4 Brazilian soils | europa.eu |

| Soil | Aerobic (range) | 5.82 - 11.6 | OECD 307 guideline, 4 Brazilian soils | europa.eu |

| Soil | Aerobic (alkaline) | 2 | pH 7.8 | epa.govepa.govnih.govregulations.gov |

| Soil | Anaerobic (alkaline) | 3 | pH 7.8 | epa.govepa.govnih.govregulations.gov |

| Soil | Anaerobic | 2.9 | Sandy loam soil | europa.eu |

| Liquid Media | Uninoculated | 12.90 | Nutrient broth | acs.org |

| Liquid Media | Inoculated | 2.53 - 4.03 | Nutrient broth with B. subtilis strains DR-39, CS-126, TL-171, TS-204 | acs.org |

| Grape Berries | Inoculated | 1.00 - 2.20 | With B. subtilis strains | acs.org |

| Soil | Inoculated | 0.87 - 4.37 | With B. subtilis strains | acs.org |

Transport and Distribution Studies in Soil-Water Systems

The movement and distribution of profenofos in soil and water systems are governed by its adsorption characteristics and potential for leaching and runoff.

Profenofos exhibits moderate adsorption to soil particles, which influences its mobility.

Adsorption Coefficients (Koc): Reported Koc values for profenofos range from 869 to 3,162 epa.govepa.govnih.govregulations.gov. One study using HPLC determined an adsorption Koc of 3,922 (log Koc = 3.59) regulations.govregulations.gov. These values generally classify profenofos as having low to slight mobility in soil epa.govepa.govnih.govregulations.govregulations.gov.

Factors Influencing Adsorption: Adsorption tends to increase with higher soil organic matter content, clay content, and cation exchange capacity (CEC) epa.govepa.gov. Freundlich adsorption coefficients (Kads) vary with soil type, indicating stronger binding in clay soils compared to sandy soils epa.govepa.gov.

Desorption: Desorption values also vary with soil type, with higher values observed in clay soils, suggesting that while profenofos binds to soil, some portion can be released epa.govepa.gov.

Instability: It is important to note that profenofos can be unstable in soil slurries, which can affect the accuracy of adsorption coefficient determinations regulations.gov.

Table 4.2.1: Soil Adsorption Characteristics of Profenofos

| Parameter | Value Range | Soil Type/Conditions | Notes | Source(s) |

| Koc | 869 - 3,162 | Various soils | Indicates low to slight mobility | epa.govepa.govnih.govregulations.gov |

| Koc | 3,922 (log Koc=3.59) | Various soils | HPLC determination, suggests slight mobility | regulations.govregulations.gov |

| Freundlich Kads | 4.6 - 89.3 | Sand, sandy loam, loam, clay soils | Kads increases with soil organic matter/clay content | epa.govepa.gov |

| Desorption | 6.2 - 128.1 | Sand to clay soils | epa.govepa.gov |

The adsorption characteristics of profenofos suggest a limited potential for leaching into groundwater under typical agricultural practices epa.govepa.govepa.gov.

Leaching Potential: Due to its moderate adsorption to soil particles and rapid hydrolysis in alkaline conditions, profenofos is not generally expected to leach into groundwater epa.govepa.gov. Field studies have indicated that profenofos and its primary degradate, 4-bromo-2-chlorophenol, are primarily found in the top 6 inches of soil and are not detected below 12 inches epa.govepa.gov. However, the assessment of leaching potential in acidic soils remains less certain due to limited data on profenofos persistence under such conditions epa.govepa.gov.

Runoff Potential: Profenofos can reach surface waters via spray drift during application or through runoff epa.govepa.govepa.gov. In alkaline soils, a significant portion of applied profenofos may be available for runoff shortly after application due to its rapid dissipation. However, this availability decreases as the compound degrades epa.gov. Conversely, profenofos may persist longer in acidic soils, potentially increasing its availability for runoff over a longer period epa.govepa.gov.

Compound Name List:

Profenofos

4-bromo-2-chlorophenol

O-ethyl-S-propyl phosphorthioate

CGA 55960

Metabolic and Biotransformation Studies of Profenofos in Model Biological Systems

In Vitro Metabolic Investigations Using Isolated Enzyme Systems (e.g., Microsomes, Esterases)

The in vitro metabolism of profenofos has been investigated using subcellular fractions, primarily liver microsomes, from various species, including humans, rats, and mice, to elucidate the enzymatic pathways responsible for its biotransformation. nih.govresearchgate.net These systems contain a high concentration of phase I drug-metabolizing enzymes, such as cytochrome P450 (CYP) and esterases, which are crucial for the initial breakdown of xenobiotics. nih.govmdpi.com

Studies utilizing pooled human liver microsomes (HLM) and specific recombinant human CYPs have identified the key enzymes involved in profenofos metabolism. The primary detoxification pathway observed is the hydrolysis of profenofos to its biologically inactive metabolite, 4-bromo-2-chlorophenol (B165030) (BCP). nih.govresearchgate.net Screening of nine human recombinant CYPs revealed that CYP3A4, CYP2B6, and CYP2C19 are the three enzymes capable of metabolizing profenofos to BCP. nih.govresearchgate.net

Kinetic analyses were performed to determine the efficiency of these enzymes in catalyzing the formation of BCP. nih.govresearchgate.net The Michaelis-Menten constant (Km) and maximum velocity (Vmax) were determined for each enzyme, allowing for the calculation of intrinsic clearance (CLint), a measure of the enzyme's metabolic efficiency. researchgate.net Results indicated that CYP2C19 and CYP2B6 have the highest affinity for profenofos and are the primary enzymes responsible for its detoxification to BCP in humans. nih.govescholarship.org

In addition to detoxification via hydrolysis, CYP-mediated metabolism can also result in oxidative bioactivation reactions. nih.gov In vitro studies with human, mouse, and rat liver microsomes have identified the formation of two other metabolites: desthiopropylprofenofos and hydroxyprofenofos, through oxidative pathways. researchgate.net The formation rates of these metabolites vary between species, highlighting interspecies differences in metabolic capacity. researchgate.net

Table 1: Kinetic Parameters for the In Vitro Metabolism of Profenofos to 4-bromo-2-chlorophenol (BCP) by Human Liver Microsomes and Recombinant CYPs

| Enzyme Source | Km (μM) | Vmax (nmol BCP/min/nmol CYP) | Intrinsic Clearance (CLint) (ml/min/nmol CYP) |

|---|---|---|---|

| CYP2C19 | 0.52 | 25.1 | 48.8 |

| CYP2B6 | 1.02 | 47.9 | 46.9 |

| CYP3A4 | 18.9 | 19.2 | 1.02 |

Data sourced from Dadson et al., 2013. nih.govresearchgate.netescholarship.org

Biotransformation in Terrestrial and Aquatic Non-Target Organisms (e.g., Plants, Insects, Microorganisms)

Profenofos undergoes biotransformation in various non-target organisms within terrestrial and aquatic ecosystems, influencing its persistence and environmental fate. nih.govresearchgate.net

Terrestrial Organisms:

Plants: Metabolic pathways for profenofos in plants like cotton, lettuce, and tomatoes have been studied. The primary transformation involves the hydrolysis of the ester bond to form 4-bromo-2-chlorophenol (CGA 55960), which is then conjugated with sugars, such as glucose. researchgate.netfao.org In cotton plants, parent profenofos and a glucose conjugate of CGA 55960 were identified as major residue components in leaves. fao.org In lettuce, parent profenofos was the major residue component 21 days after treatment, with CGA 55960 also being identified. fao.org This indicates that in plants, hydrolysis and subsequent conjugation are key detoxification mechanisms. researchgate.net

Microorganisms: Soil and aquatic microbes play a significant role in the degradation of profenofos. nih.gov Certain bacteria can utilize profenofos as a source of carbon and energy, leading to its bioremediation. nih.govresearchgate.net For instance, a psychrotolerant bacterium, Rahnella sp., has been shown to degrade profenofos. researchgate.net Microbial degradation is considered a cost-effective and sustainable method for removing this pesticide from contaminated environments. researchgate.net The rate of degradation can be influenced by environmental factors such as pH. researchgate.net

Aquatic Organisms:

While specific metabolic pathways of profenofos in non-target aquatic organisms are not as extensively detailed as in terrestrial systems, the general principles of xenobiotic biotransformation apply. gist.ac.krgist.ac.kr Organisms such as fish, invertebrates, and algae possess enzyme systems capable of metabolizing organophosphates. gist.ac.kr These transformations typically involve phase I reactions (oxidation, reduction, hydrolysis) and phase II reactions (conjugation) to increase water solubility and facilitate excretion. gist.ac.kr The biotransformation of organophosphates in aquatic species can lead to a variety of products, with detoxification being the primary outcome, although bioactivation can also occur. gist.ac.kr The accumulation and transformation of pesticides in aquatic life are critical factors in assessing environmental risk. mdpi.com

Identification and Characterization of Metabolites Formed via Biotransformation

The biotransformation of profenofos results in several key metabolites, which have been identified in various biological systems, including in vitro enzyme assays and in vivo studies in different organisms. researchgate.netresearchgate.netnih.gov The formation of these metabolites occurs through distinct biochemical reactions.

The major metabolic pathways include:

Hydrolysis: The most prominent pathway is the cleavage of the phosphate ester bond, leading to the formation of 4-bromo-2-chlorophenol (BCP) , also known as CGA 55960. nih.govresearchgate.net This is considered a detoxification step, as BCP is biologically inactive. nih.gov In plants and animals, BCP can be further conjugated with glucuronic acid, sulfate, or glucose to facilitate its elimination. fao.org Another hydrolytic product is 4-bromo-2-chlorophenyl dihydrogen phosphate . researchgate.net

Oxidation: Cytochrome P450 enzymes catalyze oxidative reactions. One such reaction is O-de-ethylation, which removes an ethyl group to form desethylated profenofos . researchgate.netnih.gov Another oxidative pathway involves desulfuration of the S-propyl group, leading to desthiopropylprofenofos (also called des-S-propylated profenofos). researchgate.netresearchgate.netnih.gov Additionally, hydroxylation of the propyl chain results in hydroxyprofenofos . researchgate.netresearchgate.net

Dealkylation: The removal of the propyl group results in the formation of despropylated profenofos . nih.gov

These metabolites have been identified and characterized using analytical techniques such as gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS). researchgate.netnih.gov

Table 2: Major Metabolites of Profenofos and Their Formation Pathways

| Metabolite Name | Abbreviation | Formation Pathway | Biological System |

|---|---|---|---|

| 4-bromo-2-chlorophenol | BCP / CGA 55960 | Hydrolysis | Human, Rat, Mouse, Plants, Microorganisms |

| Desthiopropylprofenofos | - | Oxidative desulfuration | Human, Rat, Mouse |

| Hydroxyprofenofos | - | Oxidative hydroxylation | Human, Rat, Mouse |

| Desethylated profenofos | - | Oxidative O-de-ethylation | Human, Rat |

| Despropylated profenofos | - | Dealkylation | Human |

| BCP-conjugates (glucuronide, sulfate, glucose) | - | Conjugation (Phase II) | Animals, Plants |

Data sourced from Dadson et al., 2013; Gotoh et al., 2001; Abass et al., 2007; JMPR, 2007. nih.govresearchgate.netfao.orgresearchgate.netnih.gov

Comparative Metabolism Across Diverse Biological Taxa

Significant differences in the metabolism of profenofos exist across various biological taxa, from mammals to plants and microorganisms. These differences influence the compound's efficacy, persistence, and potential for toxicity in different organisms.

Mammals: In mammals such as humans, rats, and mice, the liver is the primary site of metabolism, with cytochrome P450 enzymes playing a central role. researchgate.net Comparative in vitro studies using liver microsomes have revealed species-specific differences in metabolic rates. researchgate.net For instance, the rank order of intrinsic clearance (Vmax/Km) for the formation of desthiopropylprofenofos was found to be mouse > human > rat. researchgate.net For profenofos hydroxylation, the order was mouse > rat > human. researchgate.net These findings indicate that mice metabolize profenofos more rapidly via these oxidative pathways compared to rats and humans. In contrast, human liver microsomes were found to be the most active in profenofos bioactivation when considering the ratio between desthiopropylation and hydroxylation. researchgate.net The primary detoxification metabolite across mammals is 4-bromo-2-chlorophenol (BCP), which is subsequently conjugated and excreted. nih.gov

Plants: Plant metabolism of profenofos appears to be less complex than in mammals. The main pathway is the hydrolytic cleavage to form BCP (CGA 55960), which is then rapidly conjugated with glucose to form water-soluble conjugates. researchgate.netfao.org This conjugation sequesters the metabolite within the plant tissues, effectively detoxifying it. fao.org While parent profenofos can be a major residue component shortly after application, over time, the conjugated metabolite becomes more prominent. fao.org

Microorganisms: Microbial biotransformation represents a fundamentally different process. Unlike the metabolic detoxification seen in higher organisms, certain microbes can perform complete degradation of the profenofos molecule. nih.gov They can utilize it as a sole source of carbon and energy, breaking it down into simpler, non-toxic compounds. researchgate.net This process, known as bioremediation, is crucial for the removal of profenofos from the environment. researchgate.net

Ecotoxicological Research: Mechanistic Investigations and Biochemical Pathways

Sublethal Effects on Biochemical Markers in Non-Target Organisms (e.g., Enzyme Activity, Oxidative Stress Parameters)

Sublethal exposure to Profenofos induces significant biochemical alterations in non-target organisms, particularly through the induction of oxidative stress. In aquatic species such as the euryhaline fish, Oreochromis mossambicus, exposure leads to a notable increase in lipid peroxidation (LPO), indicating that oxidative damage from reactive oxygen species (ROS) is a primary toxic effect. nih.gov The antioxidant defense system in these organisms shows a complex response; for instance, Glutathione-S-transferase (GST) and superoxide dismutase (SOD) activities temporarily increase in the gill, viscera, and muscle, but decrease in the brain. nih.gov Conversely, catalase (CAT) and glutathione reductase (GR) activities are inhibited in the gill and viscera, while reduced glutathione (GSH) levels are depleted across all tissues. nih.gov

Similarly, studies on Grass carp (Ctenopharyngodon idella) reveal a range of biochemical disturbances following Profenofos exposure. nih.govresearchgate.net Hematological changes include microcytic hypochromic anemia, while serum analysis shows decreased levels of total protein, albumin, and globulin. researchgate.net Furthermore, enzymes such as alanine transaminase (ALT) and aspartate aminotransferase (AST) show significantly decreased activity in exposed fish. researchgate.net In rats, Profenofos administration also leads to increased lipid peroxidation and a decrease in GSH levels in the liver and brain. researchgate.net These findings collectively suggest that alterations in antioxidant enzymes and the induction of oxidative stress can serve as valuable biomarkers for assessing Profenofos contamination in the environment. nih.gov

Table 1: Sublethal Effects of Profenofos on Biochemical Markers in Non-Target Organisms

| Organism | Biochemical Marker | Observed Effect | Tissue(s) | Source |

|---|---|---|---|---|

| Oreochromis mossambicus (Fish) | Lipid Peroxidation (LPO) | Significant Induction | Gill, Viscera, Muscle, Brain | nih.gov |

| Oreochromis mossambicus (Fish) | Glutathione-S-transferase (GST) | Transient Increase | Gill, Viscera, Muscle | nih.gov |

| Oreochromis mossambicus (Fish) | Superoxide Dismutase (SOD) | Transient Increase | Gill, Viscera, Muscle | nih.gov |

| Oreochromis mossambicus (Fish) | Catalase (CAT) | Inhibition | Gill, Viscera | nih.gov |

| Oreochromis mossambicus (Fish) | Reduced Glutathione (GSH) | Depletion | All tissues studied | nih.gov |

| Ctenopharyngodon idella (Grass Carp) | Serum Total Protein | Significant Diminishment | Serum | researchgate.net |

| Ctenopharyngodon idella (Grass Carp) | Serum ALT and AST | Significant Decrease | Serum | researchgate.net |

| Rat | Lipid Peroxidation (TBARS) | Increase | Liver, Brain | researchgate.net |

| Rat | Reduced Glutathione (GSH) | Decrease | Liver, Brain | researchgate.net |

Molecular Mechanisms of Action (e.g., Cholinesterase Inhibition Kinetics, Non-Cholinesterase Targets)

The primary molecular mechanism of Profenofos toxicity is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function. nih.govnih.gov Profenofos phosphorylates the serine hydroxyl group at the active site of AChE, forming a stable, non-functional enzyme. researchgate.net This irreversible inhibition leads to the accumulation of the neurotransmitter acetylcholine at the synapse, causing neuronal overstimulation and toxicity. researchgate.netresearchgate.net

Kinetic studies have quantified the inhibitory potency of Profenofos. In vitro assays demonstrated that Profenofos inhibits human recombinant AChE with an IC50 value of 302 nM and rat red blood cell AChE with an IC50 of 312 nM, indicating minimal species difference in direct enzyme inhibition. nih.govnih.gov However, research also indicates that the bioactivated (-)-profenofos isomer, which is the most toxic, inhibits AChE in a manner that does not allow for reactivation by antidotes like pralidoxime methanesulfonate. nih.gov This is attributed to the rapid "aging" of the inhibited enzyme, a chemical change that strengthens the bond between Profenofos and AChE, rendering it permanently inactive. nih.gov

Beyond its primary target, research indicates that Profenofos has non-cholinesterase targets, mainly related to the induction of oxidative stress. nih.gov The generation of reactive oxygen species (ROS) by Profenofos can lead to widespread cellular damage, affecting lipids, proteins, and DNA, and is considered a significant secondary mechanism of its toxicity. nih.govresearchgate.net

Impact on Photosynthetic Processes and Carotenoid Accumulation in Plants

Profenofos can exert significant toxicological effects on non-target plants. In pakchoi (Brassica rapa L.), the insecticide has been shown to inhibit photosynthetic efficiency and the absorption of light energy by leaves. scilit.com This is accompanied by severe damage to chloroplasts, the site of photosynthesis. scilit.com

A key impact is the disruption of carotenoid metabolism. Carotenoids are essential pigments in plants that play crucial roles in photosynthesis and photoprotection. nih.gov Profenofos exposure promotes the conversion of β-carotene into abscisic acid (ABA), a plant hormone. scilit.com This is evidenced by the upregulation of genes in the carotenoid biosynthesis pathway, such as zeaxanthin epoxidase (ZEP), 9-cis-epoxycarotenoid dioxygenase (NCED3), and xanthoxin dehydrogenase (XanDH). scilit.com The resulting inhibition of carotenoid accumulation, combined with the direct damage to the photosynthetic apparatus and an increase in ROS, leads to invisible injury and stunted growth in the affected plants. scilit.com

Investigation of Resistance Mechanisms in Target Pest Populations

The extensive use of Profenofos has led to the evolution of resistance in many target pest populations. This resistance is primarily driven by two key mechanisms: enhanced metabolic detoxification and modifications to the target site of the insecticide. pjoes.comahdb.org.uk

Metabolic resistance involves the overproduction of detoxification enzymes that break down or sequester the insecticide before it can reach its target. pjoes.comnih.gov In the case of Profenofos, two major enzyme families are implicated:

Esterases (ESTs): Elevated esterase activity is strongly associated with Profenofos resistance in pests like the tobacco budworm, Heliothis virescens. scispace.comnih.gov Studies have shown that resistant strains have significantly higher EST activities compared to susceptible strains, and this activity is highly correlated with the level of resistance. nih.gov Electrophoretic analysis has identified specific esterase bands that are overexpressed in resistant individuals, serving as a biochemical marker for this resistance mechanism. scispace.comnih.gov

Cytochrome P450 Monooxygenases (P450s): The P450 enzyme family plays a critical role in detoxifying a wide range of xenobiotics, including organophosphate insecticides. nih.govmdpi.com Enhanced expression of P450s is a primary cause of metabolic resistance to organophosphates in various insect species. scispace.commdpi.com These enzymes metabolize Profenofos into less toxic compounds, preventing it from inhibiting AChE. Overexpression of P450 genes can confer cross-resistance to multiple insecticide classes. mdpi.com

Table 2: Key Enzymes Implicated in Metabolic Resistance to Profenofos

| Enzyme Family | Mechanism | Example Pest | Source |

|---|---|---|---|

| Esterases (ESTs) | Hydrolysis and sequestration of Profenofos. Overexpression of specific esterase isoforms. | Heliothis virescens (Tobacco Budworm) | scispace.comnih.gov |

| Cytochrome P450s | Oxidative detoxification of Profenofos into more easily excreted metabolites. | Various insect pests | scispace.commdpi.com |

Target-site insensitivity occurs when a mutation in the gene encoding the insecticide's target protein reduces the binding affinity of the insecticide, rendering it less effective. ahdb.org.ukunimore.it For Profenofos and other organophosphates, the primary target is the enzyme acetylcholinesterase (AChE). ahdb.org.uk

Research has identified that a decreased sensitivity of AChE to inhibition by organophosphates is a significant cause of resistance in pests such as Heliothis virescens. scispace.com This insensitivity arises from point mutations in the AChE gene, which alter the structure of the enzyme's active site. ahdb.org.ukmdpi.com These modifications prevent Profenofos from effectively binding to and phosphorylating the enzyme, allowing the nervous system to function relatively normally even in the presence of the insecticide. This mechanism, often referred to as MACE (Modified Acetylcholinesterase), can confer high levels of resistance specifically to organophosphate and carbamate insecticides. ahdb.org.uk

Computational Chemistry and Theoretical Modeling of Profenofos Interactions

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking and molecular dynamics (MD) simulations are pivotal in understanding how ligands like Profenofos D3 interact with target proteins. nih.govresearcher.life These computational techniques predict the binding orientation and affinity of a ligand to a protein and simulate the dynamic behavior of the resulting complex over time.

Molecular docking studies have been employed to investigate the interaction between profenofos and proteins such as bovine serum albumin (BSA). nih.gov These simulations predict the preferred binding sites and the binding energy of the interaction. For instance, studies have shown that profenofos can bind to specific pockets within the protein structure, with calculated binding energies indicating a favorable interaction. nih.govnih.gov The analysis of docked poses reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. mdpi.com

Following docking, molecular dynamics simulations can be performed to explore the conformational changes and stability of the profenofos-protein complex. researcher.liferesearchgate.net MD simulations track the movements of atoms over time, providing a dynamic picture of the interaction. nih.gov These simulations can reveal how the protein structure adapts upon ligand binding and the stability of the interactions identified through docking. researcher.life

Table 1: Example Data from Molecular Docking Studies of Profenofos with Target Proteins Note: This table is illustrative and based on findings for profenofos. Specific values for this compound would require dedicated computational studies.

| Target Protein | Predicted Binding Site | Binding Energy (kcal/mol) | Key Interacting Residues (Example) |

|---|---|---|---|

| Bovine Serum Albumin (BSA) | Site I pocket | -6.4 | Trp, Tyr |

| β-Lactoglobulin (BLG) | Central calyx | -8.2 to -12 | Hydrophobic residues |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, often utilizing methods like Density Functional Theory (DFT), are essential for understanding the intrinsic electronic properties and reactivity of molecules like this compound. scienceopen.comnorthwestern.edunih.gov These calculations solve the Schrödinger equation to determine the electronic wavefunction of the molecule, from which various properties can be derived. northwestern.edu

Calculations of the electronic structure provide insights into the distribution of electrons within the molecule, identifying regions that are electron-rich or electron-deficient. researchgate.net This information is crucial for predicting how this compound will interact with other molecules. For example, the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps to understand the molecule's reactivity in chemical reactions. nih.gov

Quantum chemical methods are also used to predict the reactivity of molecules by calculating reaction pathways and activation energies. rsc.org For this compound, this could involve modeling its hydrolysis or its reaction with a biological target. researchgate.net By mapping the potential energy surface of a reaction, researchers can identify the most likely mechanism and the rate at which the reaction will occur. scienceopen.com

Table 2: Illustrative Electronic Properties of Organophosphorus Compounds from Quantum Chemical Calculations Note: The values presented are examples for typical organophosphorus pesticides and are not specific to this compound.

| Property | Description | Typical Calculated Value Range |

|---|---|---|

| Dipole Moment (Debye) | Measure of the molecule's overall polarity. | 2 - 5 D |

| HOMO Energy (eV) | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -7 to -9 eV |

| LUMO Energy (eV) | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1 to 1 eV |

| HOMO-LUMO Gap (eV) | Indicates chemical reactivity and kinetic stability. | 6 - 9 eV |

Predictive Modeling of Environmental Fate Parameters and Degradation Products

Predictive models are crucial for assessing the environmental fate of pesticides like this compound without extensive experimental testing. researchgate.netnih.gov These models use the chemical structure to estimate key environmental parameters and predict potential degradation pathways and products. battelle.org

Multimedia compartmental models can be used to predict the distribution of a chemical in different environmental compartments such as air, water, soil, and sediment. mdpi.com These models consider the physicochemical properties of the compound, like its solubility and vapor pressure, to estimate its partitioning and persistence in the environment. nih.gov

Predictive systems can also simulate the degradation of this compound through various processes like hydrolysis and photolysis. ekb.eg By applying known biochemical reaction rules, these models can predict the formation of various transformation products. researchgate.net For profenofos, studies have identified degradation products such as 4-bromo-2-chlorophenol (B165030) through experimental analysis, which can be used to validate and refine predictive models. ekb.egresearchgate.net

Table 3: Key Environmental Fate Parameters and Potential Degradation Products of Profenofos Note: This information is based on profenofos and serves as an example for the types of predictions made for this compound.

| Parameter | Description | Significance for Environmental Fate |

|---|---|---|

| Hydrolysis Half-life (DT50) | Time taken for 50% of the compound to degrade in water. Profenofos is unstable under alkaline conditions. regulations.gov | Indicates persistence in aquatic environments. |

| Soil Sorption Coefficient (Koc) | Measure of the tendency of a chemical to bind to soil organic matter. | Affects leaching potential into groundwater. |

| Potential Degradation Products | Formation Pathway | |

| 4-bromo-2-chlorophenol | Hydrolysis, Photolysis ekb.egresearchgate.net | |

| O-ethyl-O-(2-chloro-4-bromo-phenyl)-phosphate | Degradation in storage ekb.eg |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. slideshare.netnih.gov These models are instrumental in designing new pesticides with improved efficacy and reduced toxicity. nih.govresearchgate.net

SAR provides qualitative relationships, identifying key structural features (pharmacophores) that are essential for a molecule's activity. nih.govmdpi.com For this compound, this would involve analyzing how modifications to different parts of the molecule, such as the phenyl ring or the phosphate group, affect its insecticidal properties.

QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. slideshare.netnih.govyoutube.com These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to predict the activity of new, untested compounds. nih.gov For instance, a QSAR model could be developed to predict the acetylcholinesterase inhibition potency of a series of organophosphorus compounds, including this compound, based on descriptors like hydrophobicity, electronic properties, and steric parameters. mdpi.com Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), can provide further insights by considering the 3D structure of the molecules. nih.govmdpi.com

Table 4: Common Molecular Descriptors Used in QSAR Studies of Pesticides

| Descriptor Class | Example Descriptors | Property Represented |

|---|---|---|

| Electronic | Dipole moment, Partial atomic charges | Distribution of charge in the molecule |

| Steric | Molecular volume, Surface area | Size and shape of the molecule |

| Hydrophobic | LogP (octanol-water partition coefficient) | Tendency of the molecule to partition into fatty environments |

| Topological | Connectivity indices | Molecular branching and connectivity |

Emerging Research Directions and Methodological Advancements

Integration of Multi-Omics Technologies (e.g., Metabolomics, Transcriptomics) in Profenofos Studies

The application of multi-omics technologies, such as transcriptomics and metabolomics, offers a powerful lens through which to examine the complex molecular responses of organisms to Profenofos exposure. These techniques allow for a detailed understanding of how Profenofos affects gene expression and metabolic pathways, revealing subtle biological impacts that might otherwise go unnoticed.

A notable study utilized combined transcriptomics and metabolomics to investigate Profenofos-induced "invisible injury" in pakchoi (Brassica rapa L.) researchgate.net. This research identified that Profenofos exposure led to the inhibition of carotenoid accumulation, a critical process for plant health. Transcriptomic analysis revealed a significant number of differentially expressed genes (DEGs), with many showing downregulation. Key affected pathways included phenylpropanoid biosynthesis, starch and sucrose (B13894) metabolism, and plant hormone signal transduction, indicating broad molecular disruptions researchgate.net. Metabolomic analysis corroborated these findings by identifying specific metabolite alterations, particularly the reduction in carotenoids, which are vital antioxidants and pigments researchgate.net. This integrated omics approach provides a deeper insight into the sub-lethal effects of Profenofos, highlighting its capacity to disrupt fundamental physiological processes beyond direct toxicity.

| Pathway/Metabolite Category | Observed Effect of Profenofos Exposure | Key Technologies Used |

| Carotenoids | Inhibition of accumulation | Metabolomics |

| Phenylpropanoid biosynthesis | Gene expression altered (mostly downregulated) | Transcriptomics |

| Starch and sucrose metabolism | Gene expression altered | Transcriptomics |

| Plant hormone signal transduction | Gene expression altered | Transcriptomics |

Development of High-Throughput Screening Methods for Environmental Monitoring

The need for rapid, sensitive, and selective methods for detecting Profenofos in environmental samples has driven the development of advanced analytical techniques. High-throughput screening (HTS) and high-throughput toxicology (HTT) methodologies are increasingly being employed to efficiently assess chemical risks and monitor environmental contamination.

Recent advancements include the development of electrochemical sensors utilizing carbon-based derivative electrodes, which offer sensitive and selective detection of Profenofos in environmental matrices scitechgrup.com. High-performance thin-layer chromatography (HPTLC) methods have also been refined for Profenofos residue analysis researchgate.net. Furthermore, progress in sensor technology, such as optical sensors employing fluorescent nanomaterials, shows promise for detecting persistent organic pollutants, including Profenofos mdpi.com. Portable devices incorporating enzyme inhibition assays have demonstrated the ability to detect Profenofos with low limits of detection (LODs), such as 55 nM aip.org. These methods are crucial for effective environmental monitoring, allowing for the rapid assessment of Profenofos presence and concentration in various environmental compartments. The use of deuterated standards like Profenofos D3 is integral to these advanced analytical techniques, particularly in mass spectrometry-based methods, ensuring accurate quantification by compensating for matrix effects and variations during sample preparation and analysis gcms.czfao.org.

| Analytical Technique/Platform | Application to Profenofos | Key Performance Metric(s) | Reference(s) |

| Electrochemical sensors | Detection in environment | High sensitivity/selectivity | scitechgrup.com |

| HPTLC | Residue analysis | Sensitive detection | researchgate.net |

| Optical sensors | Pesticide discrimination | Sensitive detection | mdpi.com |

| Enzyme inhibition assays | Detection | LOD: 55 nM | aip.org |

| Aptasensors | Detection in vegetables | Good recovery rates | researchgate.net |

Green Chemistry Principles Applied to Profenofos Research and Remediation

The principles of green chemistry are increasingly being integrated into research and remediation strategies for Profenofos to minimize environmental impact and develop sustainable solutions. These approaches focus on reducing the generation of hazardous substances and developing efficient methods for degrading or transforming Profenofos in contaminated environments.

Biodegradation by microbial consortia and specific bacterial strains represents a significant green chemistry approach. For instance, Bacillus altitudinis PF1 has demonstrated a high capacity for Profenofos biodegradation, achieving up to 93% degradation of 50 μg mL⁻¹ within 30 days researchgate.net. Similarly, Pseudomonas putida has shown efficient degradation, with over 92% removal achieved within 96 hours omicsonline.org. These studies often identify key metabolites, such as 4-Bromo-2-chlorophenol (B165030) (BCP), which are then further degraded researchgate.net.

Chemical remediation methods are also being explored through a green chemistry lens. Photocatalytic degradation using materials like Cerium-doped Titanium Dioxide (TiO₂) has shown promise, with one study reporting 53.3% degradation of Profenofos within one day under field conditions mdpi.com. Electrochemical methods, such as the electro-Fenton process utilizing electrogenerated hydrogen peroxide with an iron catalyst, have achieved high removal rates, with 91% Profenofos removal in 60 minutes and complete removal within 2 hours researchgate.net. Vacuum ultraviolet (VUV) irradiation has also been identified as a degradation method that is significantly faster than conventional UV irradiation researchgate.net. These methods align with green chemistry principles by offering efficient degradation pathways with reduced reliance on harsh chemicals or energy-intensive processes.

| Remediation Method | Efficiency/Rate | Key Findings/Metabolites Identified | Reference(s) |

| Biodegradation (Bacillus altitudinis PF1) | 93% degradation in 30 days (50 μg mL⁻¹) | 4-Bromo-2-chlorophenol (BCP) | researchgate.net |

| Biodegradation (Pseudomonas putida) | >92% degradation in 96 hours | Not specified | omicsonline.org |

| Photocatalytic degradation (TiO₂/Ce) | 53.3% degradation in 1 day | 4-Bromo-2-chlorophenol | mdpi.com |

| Electro-Fenton (H₂O₂ + Fe²⁺) | 91% removal in 60 min; 100% in 2 hours | Benzoquinone, oxalic acid, CO₂ | researchgate.net |

| Vacuum UV (VUV) degradation | 3x faster than UV degradation | Not specified | researchgate.net |

Interdisciplinary Approaches for Comprehensive Environmental Assessment Methodologies

Comprehensive environmental assessment of Profenofos necessitates interdisciplinary approaches that integrate expertise from analytical chemistry, environmental science, toxicology, and ecological modeling. These methodologies aim to provide a holistic understanding of Profenofos's fate, transport, and impact across various environmental compartments and ecological receptors.

Regulatory bodies like the U.S. Environmental Protection Agency (EPA) employ sophisticated environmental risk assessment frameworks that combine environmental fate modeling (e.g., PRZM/EXAMS) with ecotoxicological data to estimate environmental concentrations (EECs) and assess potential risks to aquatic organisms epa.govepa.gov. These assessments consider factors such as hydrolysis, soil dissipation, mobility, and toxicity to fish and invertebrates.

More advanced interdisciplinary strategies involve integrated studies that combine chemical analysis with ecological impact assessments. For example, one study integrated the analysis of pesticide occurrence and concentration in bottom sediments of a watercourse with laboratory toxicity tests on benthic fauna, using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) researchgate.net. This approach allowed for the correlation of observed lethal and sublethal effects on organisms with specific pesticide loads, demonstrating the impact of horticultural practices on aquatic ecosystems. Furthermore, the development of Integrated Approaches for Testing and Assessment (IATA), which leverage tools like Quantitative Structure-Activity Relationships (QSAR) and Adverse Outcome Pathways (AOPs), represents a move towards more comprehensive and efficient chemical risk assessment oecd.org. These approaches aim to build a more complete picture of pesticide hazards by integrating data from various sources and disciplines.

| Assessment Approach/Methodology | Focus Area | Key Disciplines Involved | Key Findings/Outputs | Reference(s) |

| EPA Environmental Risk Assessment | Fate, transport, and toxicity in environment | Environmental Chemistry, Ecotoxicology, Modeling | Estimated Environmental Concentrations (EECs), toxicity profiles for aquatic organisms, dissipation half-lives. | epa.govepa.gov |

| Integrated Chemical-Ecological Study | Pesticide occurrence in sediments & benthic effects | Analytical Chemistry, Ecology, Ecotoxicology | Correlation of pesticide concentrations with lethal/sublethal effects on benthic fauna; identification of horticultural impact on watercourses. | researchgate.net |

| Integrated Approaches for Testing and Assessment (IATA) | Comprehensive chemical risk assessment | Toxicology, Chemistry, Environmental Science, Modeling | Use of QSAR, AOPs to predict and assess chemical hazards, facilitating regulatory decision-making. | oecd.org |

| Omics-based impact assessment | Molecular responses to Profenofos | Molecular Biology, Biochemistry, Environmental Science | Identification of affected genes and metabolites, understanding of sub-lethal injury mechanisms. | researchgate.net |

Compound List:

Profenofos

this compound (Profenofos-(phenyl-d3))

4-Bromo-2-chlorophenol (BCP)

O-ethyl-S-propyl phosphorthioate

O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate (B77711)

O-ethyl-O-(2-chloro-4-bromo-phenyl)-phosphate

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for detecting and quantifying Profenofos D3 in environmental and biological matrices?

- Methodological Answer : The U.S. FDA multiresidue methods (MRMs) Protocols D and E are widely used for Profenofos detection. Protocol D (Luke method) achieves >80% recovery in non-fatty matrices, while Protocol E (Mills method) recovers 50-80% in fatty matrices . Confirmatory methods for plant and livestock samples involve gas chromatography with mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC), validated for sensitivity (LOD ≤ 0.01 ppm) and precision (RSD < 15%) . Ensure cross-validation with spike-recovery experiments to address matrix-specific interferences.

Q. What are the primary mechanisms of this compound-induced toxicity in non-target organisms?

- Methodological Answer : this compound inhibits acetylcholinesterase (AChE) activity, disrupting neurotransmission. In mammals, erythrocyte (RBC) AChE inhibition is a more sensitive biomarker than brain AChE, with NOAELs (No Observed Adverse Effect Levels) established at 0.1 mg/kg/day in rodent models . For aquatic organisms, acute toxicity (96-hour LC₅₀) ranges from 0.002 mg/L (fish) to 0.0005 mg/L (daphnia), linked to oxidative stress biomarkers like glutathione depletion . Always include positive controls (e.g., chlorpyrifos) in assays to validate AChE inhibition protocols.

Advanced Research Questions

Q. How should dose-response studies for this compound be designed to evaluate lifestage-specific susceptibility?

- Methodological Answer : Use a longitudinal cohort design with staggered exposure groups (e.g., neonatal, juvenile, adult rodents) and oral gavage administration. Measure RBC AChE activity at 4-hour intervals post-exposure to capture kinetic differences . Apply benchmark dose (BMD) modeling with Bayesian statistics to identify lifestage-specific thresholds. For cross-species extrapolation, integrate physiologically based pharmacokinetic (PBPK) models to account for metabolic differences (e.g., cytochrome P450 activation) .

Q. What methodologies resolve contradictions between RBC and brain AChE inhibition data in this compound toxicity studies?

- Methodological Answer : Discrepancies arise from differential tissue penetration and metabolic rates. Use paired sampling (RBC and brain homogenates) in the same subjects under standardized conditions (e.g., fixed post-exposure timepoints). Apply multivariate regression to isolate covariates (e.g., plasma protein binding, lipid solubility). For mechanistic clarity, combine in vitro neuroblastoma cell assays with ex vivo RBC AChE inhibition kinetics .

Q. Which statistical approaches are optimal for assessing this compound’s environmental persistence and non-target species risks?

- Methodological Answer : Use probabilistic risk assessment (PRA) models with Monte Carlo simulations to integrate half-life data (soil: 7–28 days; water: 3–10 days) and species sensitivity distributions (SSDs) . For field studies, apply spatial autocorrelation analysis to map spray drift patterns using GIS tools. Validate models with mesocosm experiments measuring aquatic invertebrate mortality and microbial degradation rates .

Q. How can in vitro and in vivo data be integrated for this compound risk assessment?

- Methodological Answer : Leverage ToxCast high-throughput screening (HTS) data to prioritize in vivo endpoints. Use read-across strategies with structurally similar organophosphates (e.g., profenofos, chlorpyrifos) to fill data gaps. Apply adverse outcome pathway (AOP) frameworks linking molecular initiating events (e.g., AChE inhibition) to population-level impacts . Ensure OECD guideline compliance for in vitro hepatocyte and neurosphere assays (e.g., test concentration ranges: 1 nM–100 µM) .

Q. What ethical and logistical considerations are critical for human biomonitoring studies on this compound exposure?

- Methodological Answer : Obtain IRB approval with explicit informed consent for biospecimen collection (blood, urine). Use stratified sampling to include occupationally exposed populations (e.g., cotton farmers) and controls. For biomarker analysis, validate LC-MS/MS methods for urinary metabolites (e.g., 4-bromo-2-chlorophenol). Address confounding factors (e.g., diet, co-exposure to other pesticides) via multivariate logistic regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.